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molecular formula C10H12N2 B2809146 2-Tert-butylpyridine-4-carbonitrile CAS No. 33538-09-9

2-Tert-butylpyridine-4-carbonitrile

Cat. No. B2809146
M. Wt: 160.22
InChI Key: CJAKCVBSWSUUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084471B2

Procedure details

p-cyanopyridine (4.00 g, 38.4 mmol) was added to a 1:1 mixture of chlorobenzene/water (750 mL) in a 1 L round-bottom flask. Trimethylacetic acid (10.88 g, 106-5 mmol), (NH4)2S2O8 (17.53 g, 76.8 mmol), trifluoroacetic acid (4.390 g, 38.5 mmol) and AgNO3 (0.521 g, 3.1 mmol) were added and the heterogeneous mixture was vigorously stirred at 50° C. for 2 h. The reaction was cooled down to 0° C. and 8 M NaOH was added slowly until pH 9-10. The mixture was filtered through Celite and extracted with EtOAc (×3). The combined organic extracts were dried with MgSO4 and the solvent removed in vacuo. The dark-brown oil was purified via flash chromatography (1:6 EtOAc/Hexane) to afford a brown solid (4.305 g, 70%); 1H NMR (400 MHz, CDCl3): δ 1.39 (s, 9H), 7.38 (d, J=5.2 Hz, 1H), 7.63 (s, 1H), 8.73 (d, J=4.4 Hz, 1H); 13C NMR (100 MHz, CDCl3): δ 29.2, 37.3, 116.4, 119.9, 120.4, 121.6, 149.1, 170.3; HRMS-EI (m/z): [M+H+] calcd for [C10H13N2]+, 161.1079. found 161.1070.
Quantity
4 g
Type
reactant
Reaction Step One
Name
chlorobenzene water
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
10.88 g
Type
reactant
Reaction Step Two
[Compound]
Name
(NH4)2S2O8
Quantity
17.53 g
Type
reactant
Reaction Step Two
Quantity
4.39 g
Type
reactant
Reaction Step Two
Name
Quantity
0.521 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)#[N:2].[CH3:9][C:10](C)([CH3:14])[C:11](O)=O.FC(F)(F)C(O)=O.[OH-].[Na+]>[N+]([O-])([O-])=O.[Ag+].ClC1C=CC=CC=1.O>[C:10]([C:5]1[CH:4]=[C:3]([C:1]#[N:2])[CH:8]=[CH:7][N:6]=1)([CH3:14])([CH3:11])[CH3:9] |f:3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(#N)C1=CC=NC=C1
Name
chlorobenzene water
Quantity
750 mL
Type
solvent
Smiles
ClC1=CC=CC=C1.O
Step Two
Name
Quantity
10.88 g
Type
reactant
Smiles
CC(C(=O)O)(C)C
Name
(NH4)2S2O8
Quantity
17.53 g
Type
reactant
Smiles
Name
Quantity
4.39 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.521 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the heterogeneous mixture was vigorously stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled down to 0° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The dark-brown oil was purified via flash chromatography (1:6 EtOAc/Hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NC=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.305 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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